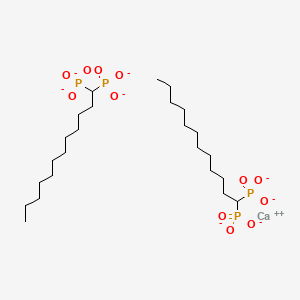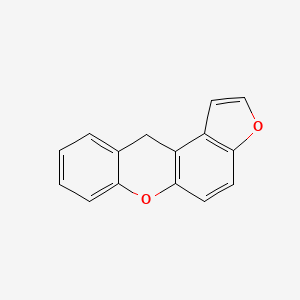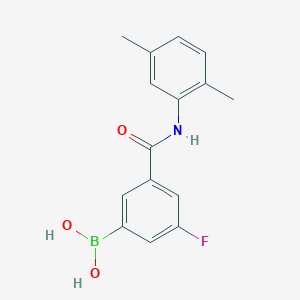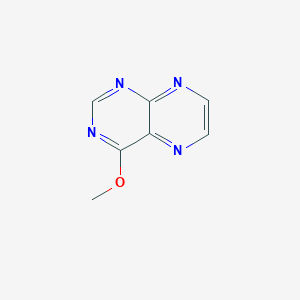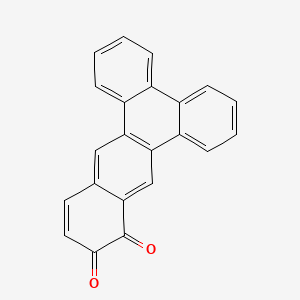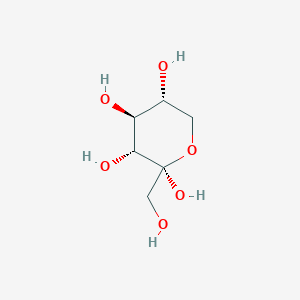
alpha-D-sorbopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-sorbopyranose: is a monosaccharide with the molecular formula C6H12O6 . It is a ketohexose, meaning it contains six carbon atoms and a ketone functional group. This compound is a stereoisomer of D-sorbose, specifically in the pyranose form with an alpha-configuration at the anomeric center .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-D-sorbopyranose can be synthesized through various methods. One common approach involves the use of D-xylose as the starting material. The absolute configuration of the compound is determined by the stereochemistry at the anomeric position . Another method involves the treatment of DL-sorbose with anhydrous hydrogen fluoride, which yields this compound along with other products .
Industrial Production Methods: Industrial production of this compound is less common, but it can be derived from the bioconversion of D-glucitol by specific strains of Pseudomonas . This method is advantageous due to its potential for large-scale production and the use of renewable resources.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-D-sorbopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the ketone functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as nitric acid or potassium permanganate can oxidize this compound to produce corresponding acids.
Reduction: Sodium borohydride or lithium aluminum hydride can reduce the ketone group to form alcohols.
Substitution: Reactions with halogens or other electrophiles can lead to substitution at the hydroxyl groups.
Major Products:
Oxidation: Produces sorbic acid or other carboxylic acids.
Reduction: Results in the formation of sorbitol or other sugar alcohols.
Substitution: Leads to halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
Alpha-D-sorbopyranose has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of alpha-D-sorbopyranose involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in carbohydrate metabolism, such as aldose reductase and hexokinase. These interactions facilitate the conversion of this compound into other metabolites, which participate in various biochemical processes .
Comparación Con Compuestos Similares
Alpha-L-sorbopyranose: An enantiomer of alpha-D-sorbopyranose with similar chemical properties but different biological activities.
D-fructopyranose: Another ketohexose with a different configuration at the anomeric center.
D-glucopyranose: A related hexose with an aldehyde functional group instead of a ketone.
Uniqueness: this compound is unique due to its specific stereochemistry and its role as a ketohexose. Its distinct configuration at the anomeric center and its ability to participate in various biochemical pathways make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
41847-56-7 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m1/s1 |
Clave InChI |
LKDRXBCSQODPBY-MOJAZDJTSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@](O1)(CO)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


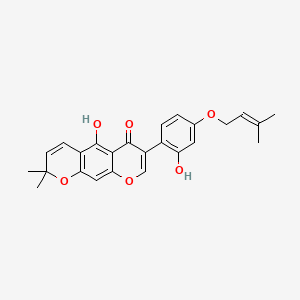
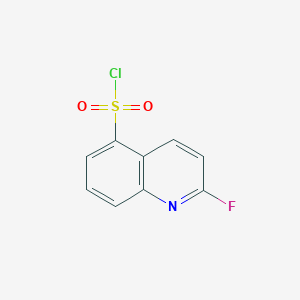



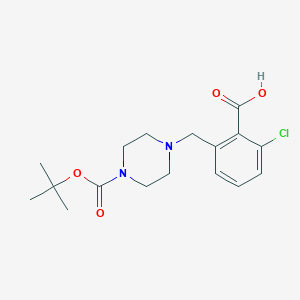


![2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one](/img/structure/B12651693.png)
